Benzohydrazide

概述

描述

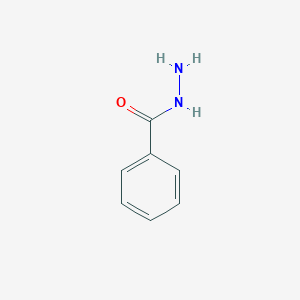

Benzohydrazide, also known as benzoic hydrazide, is a chemical compound with the molecular formula C₇H₈N₂O. It is a derivative of benzoic acid and hydrazine, characterized by its white crystalline appearance. This compound has gained significant attention due to its diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities .

Synthetic Routes and Reaction Conditions:

Conventional Method: this compound can be synthesized by refluxing a mixture of methyl benzoate and hydrazine hydrate.

Microwave Method: An alternative method involves the use of microwave irradiation. Methyl benzoate and hydrazine hydrate are mixed and subjected to microwave irradiation, followed by the addition of ethanol.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale synthesis using the conventional method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, often resulting in the formation of benzoic acid.

Substitution: this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hexachloroiridate (IV) and other metal-based oxidants.

Substitution: Reactions with aldehydes or ketones are typically carried out in ethanol or other suitable solvents under reflux conditions.

Major Products:

科学研究应用

Medicinal Chemistry

Benzohydrazide derivatives have been extensively studied for their potential as therapeutic agents.

1.1 Anticancer Activity

- EGFR Kinase Inhibition : A series of this compound derivatives containing dihydropyrazoles have been synthesized and evaluated for their antiproliferative activity against cancer cell lines such as A549, MCF-7, HeLa, and HepG2. Notably, one compound exhibited an IC50 value of 0.15 μM against HeLa cells, indicating strong EGFR inhibition, comparable to the established drug erlotinib (IC50 = 0.03 μM) .

- Hydrazone Derivatives : Hydrazones derived from this compound have shown promise as dual inhibitors of thymidine phosphorylase and cancer cell proliferation. Studies indicate that these compounds may play a role in developing new anticancer therapies .

| Compound Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Dihydropyrazole Derivatives | EGFR | 0.08 | |

| Hydrazones | Thymidine Phosphorylase | Not specified |

1.2 Neuroprotective Properties

this compound derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Certain derivatives showed improved activity against BuChE, indicating their potential in treating cognitive impairments .

Agricultural Applications

This compound has also been explored for its utility in agriculture.

2.1 Plant Growth Regulators

this compound derivatives can act as plant growth regulators, influencing growth and development processes. For instance, studies have shown that certain this compound compounds can enhance root growth and overall plant vigor when applied at specific concentrations .

Materials Science

The synthesis of this compound complexes has implications in materials science.

3.1 Coordination Chemistry

this compound can form coordination complexes with metals such as nickel (Ni). The resulting complexes have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in developing antimicrobial materials .

| Complex Type | Metal | Antimicrobial Activity | Reference |

|---|---|---|---|

| This compound-Ni Complex | Ni(II) | Active against S. aureus and S. pyogenes |

Synthesis Techniques

Recent advancements in the synthesis of this compound have improved efficiency and yield.

4.1 Microwave-Assisted Synthesis

Microwave-assisted methods have been developed to synthesize benzohydrazides rapidly, achieving yields of up to 74% within minutes compared to traditional methods that require hours . This method not only enhances yield but also reduces the environmental impact associated with longer synthesis times.

Case Studies

Case Study 1: Anticancer Drug Development

A study focusing on the synthesis of novel benzohydrazides revealed their efficacy as EGFR inhibitors, paving the way for further research into their use as anticancer agents . The molecular modeling simulations conducted provided insights into structure-activity relationships that could inform future drug design.

Case Study 2: Agricultural Enhancement

Research on this compound's role as a plant growth regulator demonstrated its ability to improve root development in crops under controlled conditions, suggesting its potential utility in sustainable agriculture practices .

作用机制

The mechanism of action of benzohydrazide involves its interaction with various molecular targets and pathways:

相似化合物的比较

Benzohydrazide shares similarities with other hydrazide compounds but also exhibits unique properties:

Similar Compounds: Other hydrazides, such as phenylacetic hydrazide and nicotinic hydrazide, share similar structural features and reactivity patterns.

Uniqueness: this compound stands out due to its diverse biological activities and its potential as a lead compound in drug discovery.

常见问题

Basic Research Questions

Q. What is the molecular structure of benzohydrazide, and how is it characterized experimentally?

this compound (C₇H₈N₂O) consists of a benzene ring linked to a hydrazide group (NH-NH-CO). Its structure includes 18 bonds: 10 non-H bonds (7 aromatic, 1 double bond, 1 N-hydrazine) and a six-membered aromatic ring. Experimental characterization employs techniques like IR spectroscopy, NMR, and X-ray crystallography. For example, IR spectra confirm the hydrazide group via N-H and C=O stretching vibrations, while single-crystal X-ray diffraction resolves bond lengths and angles .

Q. What are common synthetic routes for this compound and its derivatives?

this compound is synthesized via condensation of benzoyl chloride with hydrazine hydrate. Derivatives are typically formed through reactions like acylation (e.g., with pyridinecarboxaldehyde) or sulfonylation. For example, 4-bromo-N’-(pyridin-4-ylmethylene)this compound is synthesized by refluxing 4-bromothis compound with 4-pyridinecarboxaldehyde in methanol. Reaction progress is monitored via TLC, with purification by recrystallization .

Q. How is this compound’s purity assessed during synthesis?

Purity is validated using melting point analysis, elemental analysis (C/H/N/O content), and chromatographic methods (HPLC or TLC). Spectroscopic techniques (UV-Vis, FTIR) confirm functional groups, while mass spectrometry determines molecular ion peaks .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for specific biological targets?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking evaluates binding affinities to targets like acetylcholinesterase (AChE). For antioxidant derivatives, thermodynamic parameters (e.g., bond dissociation enthalpy) identify optimal radical scavenging mechanisms (e.g., SPLET). These methods reduce experimental trial-and-error in drug design .

Q. What strategies resolve contradictions in bioactivity data among this compound derivatives?

Divergent bioactivity (e.g., antimicrobial vs. anticancer effects) often stems from substituent effects. For example, halogenated derivatives (e.g., 4-bromo) enhance antibacterial activity due to increased lipophilicity, while hydroxyl groups improve antioxidant capacity. Systematic structure-activity relationship (SAR) studies, paired with in vitro assays under standardized conditions (e.g., MIC for antimicrobial tests), clarify these trends .

Q. How do coordination complexes of this compound enhance catalytic or biological applications?

this compound acts as a polydentate ligand, forming complexes with metals like Co(II) or Zn(II). For instance, [Co(Bhz)₃]₃(HSSal)₃·7.5H₂O exhibits a distorted octahedral geometry, enhancing catalytic activity in oxidation reactions. Zinc complexes with pyridyl-benzohydrazide derivatives show improved antimicrobial activity due to metal-ligand synergism .

Q. What experimental challenges arise in crystallizing this compound derivatives, and how are they addressed?

Polymorphism and solvent inclusion complicate crystallization. Slow evaporation from polar solvents (e.g., methanol/water mixtures) at controlled temperatures (20–25°C) yields high-quality crystals. Single-crystal X-ray diffraction with SHELXL software resolves structures, while Hirshfeld surface analysis identifies intermolecular interactions influencing crystal packing .

Q. Methodological Considerations

Q. How are solvation effects and reaction kinetics optimized in this compound synthesis?

Solvent polarity (e.g., DMF vs. ethanol) impacts reaction rates and yields. For 4-chloro-N-(2,6-dichlorobenzylidene)this compound, ethanol maximizes Schiff base formation via dehydration. Kinetic studies (UV-Vis monitoring) reveal pseudo-first-order behavior, with activation energy calculated via the Arrhenius equation .

Q. What spectroscopic techniques differentiate this compound tautomers or conformers?

¹H NMR in DMSO-d₆ identifies enol-imine vs. keto-amine tautomers via NH (δ 10–12 ppm) and C=O (δ 165–170 ppm) shifts. IR spectroscopy distinguishes these forms by C=N (1600–1640 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. Variable-temperature NMR further probes dynamic equilibria .

Q. How do substituents influence the antioxidant mechanisms of this compound derivatives?

Derivatives with multiple -OH groups (e.g., 4-hydroxycoumarin analogs) exhibit higher antioxidant activity via Sequential Proton-Loss Electron Transfer (SPLET). Radical scavenging assays (DPPH, ABTS) combined with DFT calculations quantify hydrogen atom transfer (HAT) vs. SPLET dominance. For example, 4-hydroxycoumarin this compound derivatives show IC₅₀ values < 50 µM in DPPH assays .

属性

IUPAC Name |

benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARCRYXKINZHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020149 | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

267 °C (decomposes) | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water and alc; slightly sol in ether, acetone, chloroform | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

613-94-5 | |

| Record name | Benzoylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW11ZWZ20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115 °C | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。